Benzoin-D10

Description

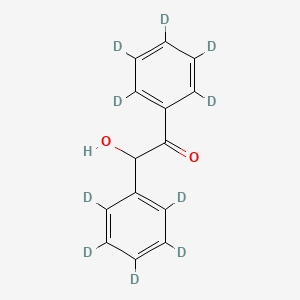

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Benzoin-D10 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Benzoin-D10 in research, primarily focusing on its role as a stable isotope-labeled internal standard in quantitative analytical methodologies. This guide will provide a comprehensive overview of its utility, detailed experimental protocols, and the logical framework for its application in mass spectrometry-based assays.

Core Application: An Internal Standard for Quantitative Analysis

This compound is the deuterium-labeled analogue of Benzoin, a naturally occurring compound with known biological activities, including potential anticancer effects as a PI3Kα inhibitor. In research, particularly in drug development and pharmacokinetic studies, accurate quantification of analytes like Benzoin in complex biological matrices is crucial. This compound serves as an ideal internal standard for this purpose.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because this compound is chemically identical to Benzoin, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference imparted by the ten deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for precise and accurate quantification of Benzoin, as the ratio of the analyte signal to the internal standard signal is used for calibration, effectively normalizing for variations during sample preparation and analysis.

Quantitative Data in a Typical LC-MS/MS Assay

| Parameter | Typical Value | Description |

| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |

| Correlation Coefficient (r²) | > 0.99 | A measure of the linearity of the calibration curve. |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |

| Inter-day Precision (%CV) | < 15% | The precision of the assay between different days. |

| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |

| Matrix Effect | 85 - 115% | The effect of co-eluting substances from the biological matrix on the ionization of the analyte and internal standard. |

| Recovery | > 80% | The efficiency of the extraction procedure. |

Experimental Protocols

The following provides a detailed, representative methodology for the quantification of Benzoin in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Benzoin (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Benzoin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Benzoin stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation and Solid Phase Extraction)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Benzoin from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Benzoin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., based on fragmentation pattern).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., precursor ion will be +10 Da compared to unlabeled Benzoin).

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for both analyte and internal standard.

-

Mandatory Visualizations

Logical Workflow for Quantitative Analysis Using an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Conceptual Signaling Pathway Inhibition by Benzoin

While a specific signaling pathway diagram from a study utilizing this compound is unavailable, the following diagram illustrates the known inhibitory action of the parent compound, Benzoin, on the PI3K/Akt/mTOR pathway, which is a common target in cancer research.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Benzoin.

References

An In-depth Technical Guide to Benzoin-D10: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Benzoin-D10, a deuterated analog of benzoin. This document is intended to serve as a valuable resource for professionals in research, and drug development who utilize isotopically labeled compounds.

Core Chemical Properties

This compound is a deuterated form of benzoin where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and mechanistic studies.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂D₁₀O₂ | [1][2][3] |

| Molecular Weight | 222.31 g/mol | [2][4] |

| CAS Number | 56830-64-9 | [1][3] |

| Appearance | Colorless to white solid | [1] |

| Melting Point | 134-138 °C | [1][3] |

| Boiling Point | 194 °C at 12 mmHg | [1][3] |

| Solubility | Soluble in organic solvents such as ethanol. | [5] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum of this compound is significantly simplified compared to its non-deuterated analog due to the absence of signals from the phenyl rings. The primary signals correspond to the hydroxyl and methine protons. |

| ¹³C NMR | The carbon-13 NMR spectrum shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the deuterated phenyl carbons, which may exhibit splitting due to deuterium coupling. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the deuterated molecular weight, which is 10 mass units higher than that of unlabeled benzoin. |

Chemical Structure

The chemical structure of this compound consists of a 1,2-diphenylethanone backbone with a hydroxyl group on the carbon adjacent to the carbonyl group. The key feature is the presence of five deuterium atoms on each of the two phenyl rings.

IUPAC Name: 2-hydroxy-1,2-bis(perdeuteriophenyl)ethanone

Chemical Structure:

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows the same principles as the benzoin condensation of benzaldehyde, but utilizes deuterated benzaldehyde (Benzaldehyde-D5) as the starting material. A common method involves the use of a cyanide catalyst.

Materials:

-

Benzaldehyde-D5

-

Sodium Cyanide (NaCN)

-

Ethanol

-

Water

Procedure:

-

Dissolve Sodium Cyanide in water in a round-bottom flask.

-

Add Ethanol to the solution.

-

Add Benzaldehyde-D5 to the mixture.

-

Reflux the mixture for 30-60 minutes. During this time, the product will begin to crystallize.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a cold ethanol/water mixture.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

Note: This is a generalized procedure. Specific reaction conditions may vary and should be optimized.

Quantification of Endogenous Analytes using this compound as an Internal Standard by LC-MS/MS

This compound is frequently used as an internal standard (IS) for the quantification of unlabeled benzoin or structurally similar analytes in complex matrices like plasma or tissue extracts. The following is a general workflow for such an application.

Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

Spike a known concentration of this compound (Internal Standard) into each sample, calibration standard, and quality control sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the analyte and the internal standard using a suitable chromatography column and mobile phase gradient.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Benzoin Condensation Reaction Mechanism

The following diagram illustrates the logical steps of the cyanide-catalyzed benzoin condensation, the fundamental reaction for synthesizing benzoin and its deuterated analogs.

Experimental Workflow for Quantification using an Internal Standard

This diagram outlines the typical experimental workflow for quantifying an analyte in a biological sample using this compound as an internal standard with LC-MS/MS.

References

- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

Synthesis of Deuterated Benzoin: A Technical Guide

This guide provides an in-depth overview of the primary synthesis route for deuterated benzoin, tailored for researchers, scientists, and professionals in drug development. The focus is on a two-step process: the initial N-heterocyclic carbene (NHC)-catalyzed deuteration of benzaldehyde, followed by the classic benzoin condensation. This document outlines detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Overview of the Synthesis Strategy

The most effective and widely documented method for preparing deuterated benzoin involves the initial deuteration of the formyl proton of benzaldehyde, followed by a cyanide or NHC-catalyzed benzoin condensation of the resulting deuterated benzaldehyde. Direct deuteration of benzoin is less common. The NHC-catalyzed H/D exchange at the formyl group of aldehydes using deuterium oxide (D₂O) is a modern and efficient method that can be controlled to favor deuteration over the competing benzoin condensation.[1][2][3]

Quantitative Data: NHC-Catalyzed Deuteration of Benzaldehydes

The following table summarizes the reaction conditions and outcomes for the N-heterocyclic carbene-catalyzed deuteration of various benzaldehyde derivatives. This process is the key step for introducing the deuterium label prior to the benzoin condensation. The data is compiled from recent literature, highlighting the versatility and efficiency of this method.[2][3][4]

| Starting Aldehyde | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | % D Incorp. |

| Benzaldehyde | IPr (5) | K₂CO₃ (5) | D₂O/CPME | 25 | 12 | 95 | >99 |

| 4-Methoxybenzaldehyde | IPr (5) | K₂CO₃ (5) | D₂O/CPME | 25 | 12 | 96 | >99 |

| 4-(Trifluoromethyl)benzaldehyde | IPr (5) + PhB(OH)₂ (10) | K₂CO₃ (5) | D₂O/CPME | 25 | 12 | 92 | >99 |

| 2-Chlorobenzaldehyde | SIPr (5) | K₂CO₃ (5) | D₂O/CPME | 25 | 12 | 88 | 97 |

| 2-Chlorobenzaldehyde | TAC_Br (0.1) | K₂CO₃ (0.1) | D₂O/CPME | 90 | 12 | 96 | 98 |

| Cinnamaldehyde | Triazolium salt 5p (10) | DBU (10) | D₂O/THF | 25 | 24 | 63 | 97 |

Abbreviations: IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SIPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene; TAC_Br: Triazolyl-N-heterocyclic carbene bromide salt; CPME: Cyclopentyl methyl ether; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; PhB(OH)₂: Phenylboronic acid.

Experimental Protocols

General Protocol for NHC-Catalyzed Deuteration of Benzaldehyde

This protocol is adapted from the work by Gadekar et al. and provides a reliable method for obtaining C1-deuterated benzaldehydes.[2][3]

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

N-heterocyclic carbene precatalyst (e.g., SIPr, 0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃, 0.05 mmol, 5 mol%)

-

Deuterium oxide (D₂O, 1.0 mL)

-

Cyclopentyl methyl ether (CPME, 1.0 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vial (e.g., 4 mL) with a magnetic stir bar

Procedure:

-

To a 4 mL reaction vial equipped with a magnetic stir bar, add the benzaldehyde derivative (1.0 mmol), the NHC precatalyst (0.05 mmol), and potassium carbonate (0.05 mmol).

-

Add D₂O (1.0 mL) and CPME (1.0 mL) to the vial.

-

Seal the vial and stir the biphasic mixture vigorously at room temperature (25 °C) for 12-24 hours. Reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the formyl proton signal.

-

Upon completion, quench the reaction by adding 2 mL of water.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and wash with brine (5 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude deuterated aldehyde can be purified by column chromatography on silica gel if necessary. The level of deuterium incorporation can be quantified by ¹H NMR and mass spectrometry.

Protocol for Benzoin Condensation to Deuterated Benzoin

This classic procedure, adapted from Organic Syntheses, can be used with the deuterated benzaldehyde obtained from the previous step.[5]

Materials:

-

Deuterated benzaldehyde (e.g., 4.7 moles, 500 g)

-

95% Ethanol (625 mL)

-

Water (500 mL)

-

Sodium cyanide (NaCN, 50 g)

-

3 L round-bottomed flask with reflux condenser

Procedure:

-

In a 3 L round-bottomed flask fitted with a reflux condenser, place 95% ethanol (625 mL), water (500 mL), deuterated benzaldehyde (500 g), and sodium cyanide (50 g).

-

Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of deuterated benzoin should begin to separate from the hot solution after approximately 20 minutes.[5]

-

After 30 minutes, cool the reaction mixture in an ice bath.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold water.

-

The crude deuterated benzoin can be recrystallized from 95% ethanol for further purification. Typically, 90 g of crude product is dissolved in approximately 700 mL of boiling ethanol.

-

Allow the solution to cool, inducing crystallization of the purified deuterated benzoin. Collect the crystals by filtration. The yield of the crude product is typically 90-92%.[5]

Diagrams and Workflows

Overall Synthesis Workflow

The following diagram illustrates the two-step synthesis route from a starting benzaldehyde to the final deuterated benzoin product.

Caption: Workflow for the synthesis of deuterated benzoin.

Catalytic Cycle for Aldehyde Deuteration

This diagram details the mechanism of the N-heterocyclic carbene (NHC)-catalyzed deuteration of an aldehyde, which is the critical step for deuterium incorporation. The cycle shows the formation of the key Breslow intermediate and its subsequent deuteration.[2][3]

Caption: NHC-catalyzed deuteration of benzaldehyde.

References

An In-depth Technical Guide on the Physical Characteristics of Benzoin-D10 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Benzoin-D10 powder, a deuterated analog of Benzoin. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work.

This compound is the labeled analog of Benzoin, where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry, allowing for the differentiation and quantification of the molecule from its non-deuterated counterpart. While the primary chemical reactivity remains the same, the physical properties are subtly influenced by the increased mass of deuterium. The data presented herein are primarily based on the non-deuterated form, Benzoin, as the physical characteristics are expected to be nearly identical, with the most notable difference being the molecular weight.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that most experimental data available in the literature pertains to the non-deuterated Benzoin. The values for this compound are expected to be very similar, with the exception of molecular weight.

| Physical Characteristic | Value | Notes |

| Molecular Formula | C₁₄H₂D₁₀O₂ | |

| Molecular Weight | 222.31 g/mol | Calculated based on isotopic substitution. The molecular weight of non-deuterated Benzoin is 212.24 g/mol .[1] |

| Appearance | Off-white to yellow-white crystalline powder.[1][2] | |

| Odor | Light camphor-like odor.[2][3] | |

| Melting Point | 133 - 138 °C.[4][5][6][7] | |

| Boiling Point | 194 °C at 12 mmHg.[4][6][7] | 343 °C at 760 mmHg.[8] |

| Solubility | Sparingly soluble in water.[5] Soluble in acetone.[9] | |

| Density | 1.310 g/cm³ at 20 °C.[3] | |

| Vapor Pressure | 1.3 hPa at 136 °C.[5][6] |

Experimental Protocols

The determination of the physical characteristics of a powder like this compound follows standardized laboratory procedures. Below are outlines of the methodologies for key experiments.

1. Determination of Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the dried this compound powder is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point range.

2. Determination of Boiling Point: The boiling point at reduced pressure is determined using vacuum distillation. The sample is heated in a distillation flask under a specific vacuum pressure (e.g., 12 mmHg). The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

3. Determination of Solubility: To determine solubility, a known amount of the solvent (e.g., water, acetone) is placed in a flask at a constant temperature. Small, pre-weighed portions of this compound powder are added incrementally with constant stirring until no more powder dissolves, and a saturated solution is formed. The amount of dissolved solute per unit volume of solvent is then calculated.

4. Macroscopic and Microscopic Examination of Appearance: The appearance of the powder is first assessed macroscopically for color and texture. For a more detailed analysis, the crystalline structure is observed under a microscope to determine the shape and size of the crystals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of a chemical powder.

Caption: A flowchart detailing the experimental workflow for the physical characterization of this compound powder.

References

- 1. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZOIN - Ataman Kimya [atamanchemicals.com]

- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 4. This compound | 56830-64-9 [chemicalbook.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. fishersci.com [fishersci.com]

- 7. 56830-64-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. penpoly.com [penpoly.com]

Solubility Profile of Benzoin-D10 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

Benzoin-D10 is a colorless solid with the chemical formula C₁₄H₂D₁₀O₂.[1] Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₄H₂D₁₀O₂ |

| Molecular Weight | Approximately 222.31 g/mol [2] |

| Melting Point | 134-138 °C[1][3][4] |

| Boiling Point | 194 °C at 12 mmHg[1][3][4] |

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of non-deuterated benzoin in six common organic solvents at various temperatures, as determined by UV-vis spectroscopy.[5][6] This data is presented as a strong surrogate for this compound solubility. The solubility of benzoin was observed to increase with rising temperature across all tested solvents.[5][6] Acetone was found to be the solvent in which benzoin exhibits the highest solubility.[5][6]

| Temperature (K) | Acetone (x₁ * 10²) | Ethyl Acetate (x₁ * 10²) | Methanol (x₁ * 10²) | Ethanol (x₁ * 10²) | 1-Propanol (x₁ * 10²) | 1-Butanol (x₁ * 10²) |

| 283.15 | 13.89 | 6.43 | 2.01 | 2.53 | 2.08 | 1.81 |

| 288.15 | 15.63 | 7.39 | 2.37 | 2.96 | 2.45 | 2.14 |

| 293.15 | 17.58 | 8.48 | 2.79 | 3.46 | 2.88 | 2.53 |

| 298.15 | 19.76 | 9.72 | 3.28 | 4.05 | 3.39 | 2.98 |

| 303.15 | 22.21 | 11.12 | 3.85 | 4.73 | 3.97 | 3.50 |

| 308.15 | 24.95 | 12.71 | 4.52 | 5.51 | 4.65 | 4.10 |

| 313.15 | 28.03 | 14.50 | 5.30 | 6.41 | 5.43 | 4.79 |

| 318.15 | 31.49 | 16.52 | 6.20 | 7.44 | 6.33 | 5.58 |

| 323.15 | 35.38 | 18.80 | 7.24 | 8.61 | 7.36 | 6.49 |

Data extracted from a study on non-deuterated benzoin and presented as a close approximation for this compound.[5][6]

Qualitative solubility information for non-deuterated benzoin indicates it is also soluble in hot water and pyridine, and slightly soluble in ether. It is considered very soluble in ethanol.[7]

Experimental Protocols

The following outlines the methodology for determining the solubility of benzoin in organic solvents using UV-vis spectroscopy, which can be adapted for this compound.[5][6]

Materials:

-

Benzoin (or this compound)

-

Selected organic solvents (e.g., acetone, ethyl acetate, methanol, ethanol, 1-propanol, 1-butanol)

-

UV-vis Spectrophotometer

-

Thermostatic water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Saturated Solutions: An excess amount of benzoin is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is placed in a thermostatic water bath and stirred continuously to reach equilibrium at the desired temperature. The temperature is monitored with a calibrated thermometer.

-

Sample Withdrawal and Dilution: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to maintain the temperature. The sample is then immediately diluted with a known volume of the same solvent to prevent precipitation.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured using a UV-vis spectrophotometer at the wavelength of maximum absorbance for benzoin in that specific solvent.

-

Concentration Determination: The concentration of benzoin in the saturated solution is calculated using a previously established calibration curve of absorbance versus concentration for benzoin in the respective solvent.

-

Solubility Calculation: The mole fraction solubility is then calculated from the concentration data.

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining solubility via spectroscopy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C14H12O2 | CID 71309617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56830-64-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 56830-64-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures | CoLab [colab.ws]

- 7. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Benzoin-D10

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Benzoin-D10, including a summary of available data, detailed experimental protocols for purity determination, and visual workflows to elucidate key concepts and procedures.

Isotopic Purity of Commercially Available this compound: A Comparative Overview

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This is a crucial quality attribute, as it can affect the accuracy of quantitative analyses and the interpretation of experimental results. While many suppliers offer this compound, the stated isotopic purity can vary. Below is a summary of the available information from prominent chemical suppliers.

| Supplier | Product Name | CAS Number | Stated Isotopic Purity |

| CymitQuimica | (±)-Benzoin-d10 (diphenyl-d10) | 56830-64-9 | 98 atom % D |

| Toronto Research Chemicals | This compound | 56830-64-9 | Not explicitly stated on the product page; a complete analytical data package is provided with the product.[1] |

| Santa Cruz Biotechnology | This compound | 56830-64-9 | Not explicitly stated on the product page; the company offers a broad range of stable isotopes.[2] |

| Cayman Chemical | This compound | 56830-64-9 | Not explicitly stated on the product page; products with purity of ≥95% and ≥98% are available.[3] |

| Cambridge Isotope Laboratories, Inc. | This compound | 56830-64-9 | Not explicitly stated for this specific product; they offer a range of isotopic enrichment levels for their deuterated compounds, commonly 98-99.9%.[4][5] |

Note: For suppliers where the isotopic purity is not explicitly stated on their website, it is highly recommended to request a Certificate of Analysis (CoA) for the specific lot number to obtain precise isotopic purity data.

Understanding Isotopic Enrichment vs. Species Abundance

A critical concept in understanding the isotopic purity of a deuterated compound is the distinction between isotopic enrichment and species abundance.

-

Isotopic Enrichment: This refers to the percentage of a specific isotopic label (e.g., Deuterium) at a given position in a molecule.

-

Species Abundance: This refers to the percentage of molecules that have a specific number of isotopic labels.

For a molecule like this compound, which has 10 deuterium atoms, an isotopic enrichment of 98% does not mean that 98% of the molecules are the fully deuterated D10 species. Due to the statistical nature of the labeling process, a sample will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms, e.g., D9, D8, etc.).

References

A Technical Guide to the Natural Abundance of Deuterium in Benzoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the more common protium (¹H) isotope, which has only a proton. On Earth, deuterium is found in trace amounts, with a natural abundance of approximately 0.0156% of all hydrogen atoms.[1] This abundance can vary slightly depending on the source of the water. In organic molecules, the deuterium content is influenced by the isotopic composition of the precursors and the kinetic isotope effects of the enzymatic and chemical reactions involved in their synthesis.

Benzoin, with the chemical formula C₁₄H₁₂O₂, is a hydroxy ketone featuring two phenyl groups.[2][3][4][5][6][7][8] As a constituent of various organic reactions and a precursor for several pharmaceutical compounds, understanding its isotopic composition can be of significant interest.

Quantitative Data on Natural Deuterium Abundance

While direct experimental measurements of the site-specific natural abundance of deuterium in benzoin are not extensively reported in the literature, we can infer the expected range from the general abundance of deuterium and data from other organic molecules.

| Isotope | Natural Abundance (%) | Notes |

| ¹H (Protium) | ~99.9844 | The most common hydrogen isotope. |

| ²H (Deuterium) | ~0.0156 | The average natural abundance on Earth.[1] This value can fluctuate slightly based on the water source and geographic location. |

| **Deuterium in Benzoin (C₁₄H₁₂O₂) ** | Not Experimentally Determined | The precise natural abundance of deuterium in benzoin has not been specifically reported. It is expected to be within the typical range for organic compounds, with potential for slight variations at different molecular positions due to isotopic fractionation during its synthesis. |

Experimental Protocols for Determining Deuterium Abundance

The determination of deuterium abundance in organic molecules like benzoin is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for measuring the isotopic ratios of light elements.

Methodology:

-

Sample Preparation: The organic sample (benzoin) is combusted at a high temperature (typically >1000°C) in the presence of an oxidant (e.g., copper oxide) to convert it into simple gases (CO₂, H₂O, N₂).

-

Reduction: The resulting water is then quantitatively reduced to H₂ gas, often by passing it over hot chromium.

-

Gas Chromatography (GC): The H₂ gas is introduced into the mass spectrometer via a gas chromatograph, which separates it from other combustion products.

-

Ionization and Mass Analysis: In the mass spectrometer, the H₂ gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio.

-

Detection and Isotope Ratio Calculation: Sensitive detectors measure the ion currents corresponding to the different isotopic species. The ratio of the intensity of the HD⁺ signal to the H₂⁺ signal provides the D/H ratio.

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

²H NMR spectroscopy allows for the determination of deuterium abundance at specific positions within a molecule.

Methodology:

-

Sample Preparation: A high-purity sample of benzoin is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). It is crucial that the solvent does not have overlapping signals with the analyte.

-

NMR Acquisition: A high-field NMR spectrometer is used to acquire the ²H NMR spectrum. Due to the low natural abundance of deuterium, a high number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed (Fourier transformation, phasing, and baseline correction) to obtain the NMR spectrum.

-

Signal Integration and Analysis: The integral of each distinct signal in the ²H NMR spectrum is proportional to the abundance of deuterium at that specific molecular position. By comparing the integrals of the different signals, the relative site-specific deuterium distribution can be determined. For absolute quantification, a reference standard with a known D/H ratio is required.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Deuterium Abundance Determination

Caption: Experimental workflow for determining deuterium abundance in benzoin.

Logical Relationship of Isotopic Abundances in Benzoin

Caption: Factors influencing the natural abundance of deuterium in benzoin.

Conclusion

While specific data on the natural abundance of deuterium in benzoin remains to be experimentally determined, this guide provides the essential theoretical background and detailed experimental protocols for its analysis. The methodologies of IRMS and ²H-NMR spectroscopy offer powerful tools for elucidating both the overall and site-specific deuterium content. Such information is critical for a variety of applications, including understanding reaction mechanisms, authenticating the origin of compounds, and developing novel isotope-labeled pharmaceuticals. Future research focusing on the direct measurement of deuterium in benzoin will further enhance our understanding of isotopic fractionation in aromatic compounds.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoin [webbook.nist.gov]

- 7. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Differences Between Benzoin and Benzoin-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of benzoin and its deuterated analogue, Benzoin-D10. The primary distinction lies in the isotopic substitution of ten hydrogen atoms with deuterium on the phenyl rings of the benzoin structure. This modification, while subtle, imparts significant differences in physicochemical properties that are leveraged in advanced analytical and research applications. This document outlines these differences, provides experimental context, and details the practical applications of using a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis.

Physicochemical and Spectroscopic Properties

The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a predictable increase in molecular weight and slight alterations in physical properties. These differences are most pronounced and analytically useful in spectroscopic techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Physical and Chemical Data

The fundamental properties of benzoin and this compound are summarized below. The most notable difference is the increase in molecular weight by approximately 10 Da, corresponding to the ten deuterium substitutions.

| Property | Benzoin | This compound | Key Difference |

| Molecular Formula | C₁₄H₁₂O₂[1] | C₁₄H₂D₁₀O₂ | Isotopic Substitution |

| Molar Mass | ~212.24 g/mol [2] | ~222.30 g/mol [3] | +10.06 g/mol |

| Monoisotopic Mass | 212.08373 Da[1] | 222.14650 Da[3] | +10.06277 Da |

| Melting Point | 134-138 °C[4] | 134-138 °C[5][6][7] | Generally Unchanged |

| Boiling Point | ~344 °C @ 760 mmHg[8][9] | ~194 °C @ 12 mmHg[5][6][7] | Similar (Note pressure diff.) |

| Density | ~1.31 g/cm³ @ 20°C[2] | Not specified, expected to be slightly higher | Minor increase expected |

| Appearance | Off-white to yellowish crystalline solid[1][8] | Colorless to white solid[5] | Similar |

| CAS Number | 119-53-9[1][8] | 56830-64-9[5][6][7] | Unique Identifier |

Molecular Structure and Isotopic Labeling

The structural difference between benzoin and this compound is the substitution of the ten hydrogen atoms on the two aromatic rings with deuterium atoms. The hydrogens on the aliphatic backbone (on the hydroxyl and carbonyl alpha-carbons) remain as protium (¹H).

Caption: Chemical structures of Benzoin and its deuterated isotopologue, this compound.

Spectroscopic Distinctions for Analysis

The isotopic labeling of this compound creates distinct signatures in mass spectrometry and NMR, which are fundamental to its use as an internal standard.

Mass Spectrometry (MS)

In mass spectrometry, this compound is easily distinguished from benzoin by its higher mass. Under electron ionization (EI), both molecules fragment in a predictable manner, but the resulting fragments from this compound will have masses shifted by the number of deuterium atoms they contain.

| Ion Description | Benzoin Fragment | m/z (Benzoin) | This compound Fragment | m/z (this compound) | Mass Shift (Da) |

| Molecular Ion | [C₁₄H₁₂O₂]⁺ | 212 | [C₁₄H₂D₁₀O₂]⁺ | 222 | +10 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | [C₆D₅CO]⁺ | 110 | +5 |

| Phenyl Cation | [C₆H₅]⁺ | 77 | [C₆D₅]⁺ | 82 | +5 |

The primary fragmentation of benzoin involves the cleavage of the bond between the carbonyl carbon and the hydroxyl-bearing carbon, leading to the formation of the highly stable benzoyl cation (m/z 105 ) and a C₇H₇O radical.[10] The benzoyl cation is often the base peak in the spectrum. Further fragmentation can lead to the phenyl cation (m/z 77 ).

For this compound, the deuterated benzoyl cation appears at m/z 110 , and the deuterated phenyl cation appears at m/z 82 . This clear mass separation allows a mass spectrometer to detect and quantify both the analyte (benzoin) and the internal standard (this compound) simultaneously and without interference, even if they co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy also reveals stark differences between the two compounds.

-

¹H NMR: The proton NMR spectrum of benzoin shows characteristic signals for the aromatic protons (typically in the 7.2-8.0 ppm range), the methine proton (CH-OH), and the hydroxyl proton (OH). In contrast, the ¹H NMR spectrum of this compound is much simpler, showing only the signals for the methine and hydroxyl protons. The complex multiplets from the ten phenyl protons are completely absent, providing unequivocal proof of deuteration.

-

¹³C NMR: In the ¹³C NMR spectrum of benzoin, signals for all 14 carbons can be observed, including those in the phenyl rings and the two aliphatic carbons. For this compound, the carbons bonded to deuterium (C-D) will exhibit changes. Their signals will be significantly less intense due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. Furthermore, these signals will be split into multiplets due to the carbon-deuterium coupling (J-coupling), a phenomenon that can be used to confirm the positions of isotopic labeling.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of benzoin in complex matrices, such as biological fluids or environmental samples. Below is a representative protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

An internal standard (IS) is a compound added to a sample in a known concentration to enable the quantification of an analyte. An ideal IS behaves identically to the analyte during sample preparation, chromatography, and ionization, but is clearly distinguishable by the detector. This compound is an ideal IS for benzoin because its physical behavior is nearly identical, while its mass is distinctly different. By comparing the detector response ratio of the analyte to the IS, precise quantification can be achieved, correcting for variations in sample extraction, injection volume, and ionization efficiency.

Workflow for Quantitative Analysis

Caption: Standard workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Methodology

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare concentrated stock solutions of benzoin (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol) at 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or water) with varying known concentrations of the benzoin stock solution.

-

Internal Standard Spiking: Add a fixed, known concentration of the this compound IS to every calibration standard, quality control (QC) sample, and unknown sample. A typical final IS concentration might be 50 ng/mL.[11]

2. Sample Extraction:

-

Objective: To remove interfering substances from the sample matrix and concentrate the analyte.

-

Method (example using Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent).

-

Load the pre-spiked sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove salts and polar impurities.

-

Elute the benzoin and this compound from the cartridge with a strong organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

-

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Benzoin: Precursor ion m/z 212 → Product ion m/z 105.

-

This compound (IS): Precursor ion m/z 222 → Product ion m/z 110.

-

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity for both transitions.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the benzoin and this compound MRM transitions in each injection.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio versus concentration for the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of benzoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The key difference between benzoin and this compound is the isotopic labeling of the ten phenyl hydrogens with deuterium. This substitution creates a mass difference of +10 Da, which is readily detectable by mass spectrometry, and removes the aromatic signals from the ¹H NMR spectrum. While physical properties like melting and boiling points are largely unaffected, these spectroscopic distinctions make this compound an invaluable tool for researchers. Its primary role as a stable isotope-labeled internal standard allows for highly accurate and precise quantification of benzoin in complex samples by correcting for experimental variability, thereby ensuring the reliability and robustness of analytical data in drug development and other scientific fields.

References

- 1. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H12O2 | CID 71309617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoin CAS#: 119-53-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 56830-64-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 56830-64-9 [chemicalbook.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. benzoin [stenutz.eu]

- 10. massbank.eu [massbank.eu]

- 11. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mass Spectrum of Benzoin-D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data

The mass spectrum of Benzoin-d10 is predicted based on the electron ionization (EI) mass spectrum of unlabeled Benzoin, sourced from the NIST/EPA/NIH Mass Spectral Library.[1][2] The key fragments of Benzoin are expected to be present in the spectrum of this compound, with their mass-to-charge ratios (m/z) shifted by the mass of the deuterium atoms. Benzoin has a molecular weight of approximately 212.24 g/mol , while this compound has a molecular weight of approximately 222.30 g/mol .[1][3]

The predicted major fragments for this compound are summarized in the table below, alongside the known fragments of Benzoin for comparison.

| Fragment Ion | Structure | Benzoin (m/z) | This compound (Predicted m/z) | Relative Intensity (Benzoin) |

| [M]+• | Molecular Ion | 212 | 222 | Moderate |

| [M-H]+ | 211 | 221 | Low | |

| [C7H5O]+ | Benzoyl cation | 105 | 110 (C7D5O)+ | High |

| [C7H7]+ | Tropylium ion | 91 | 96 (C7D5H2)+ | Moderate |

| [C6H5]+ | Phenyl ion | 77 | 82 (C6D5)+ | High |

| [C5H5]+ | 65 | 70 (C5D5)+ | Moderate | |

| [C4H3]+ | 51 | 54 (C4D3H)+ | Moderate |

Fragmentation Analysis

The fragmentation of Benzoin under electron ionization is primarily driven by the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). Aromatic ketones, like Benzoin, typically fragment to produce a stable acylium ion.[4][5]

The two primary fragmentation pathways for Benzoin are:

-

Formation of the Benzoyl Cation: The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon. This results in the formation of the stable benzoyl cation (m/z 105) and a neutral radical. For this compound, this fragment is predicted to be the d5-benzoyl cation at m/z 110.

-

Formation of the Phenyl Cation: Cleavage of the bond between the phenyl ring and the carbonyl group can lead to the formation of a phenyl cation (m/z 77). In this compound, this would correspond to the d5-phenyl cation at m/z 82.

The following diagrams, generated using the DOT language, illustrate these key fragmentation pathways.

References

A Technical Guide to High-Purity Benzoin-D10 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on commercially available high-purity Benzoin-D10, a deuterated analog of Benzoin. It is intended to assist researchers in sourcing this stable isotope-labeled compound for use as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. This document outlines key specifications from various suppliers, a detailed experimental protocol for its application, and visual representations of the experimental workflow and quality control processes.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The following table summarizes the key quantitative data for this compound offered by prominent commercial sources. This information is critical for selecting the most suitable material for specific research needs, ensuring accuracy and reproducibility in experimental results.

| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Molecular Formula | Formula Weight |

| LGC Standards | TRC-B204007 | 56830-64-9 | Not explicitly stated, Certificate of Analysis available | Not explicitly stated, Certificate of Analysis available | C₁₄H₂D₁₀O₂ | 222.31 |

| CDN Isotopes | D-5839 | 56830-64-9 | 98 atom % D[1] | Not explicitly stated, Certificate of Analysis provided with product[1] | C₁₄H₂D₁₀O₂ | 222.31 |

| Clearsynth | CS-D-1033 | 56830-64-9 | Not explicitly stated, Certificate of Analysis available[2] | Not explicitly stated, Certificate of Analysis available[2] | C₁₄H₂D₁₀O₂ | 222.31 |

| MedchemExpress | HY-B1550S | 56830-64-9 | Not explicitly stated, Certificate of Analysis available[3] | Not explicitly stated, Certificate of Analysis available[3] | C₁₄H₂D₁₀O₂ | 222.31 |

| Toronto Research Chemicals (TRC) | B204007 | 56830-64-9 | Not explicitly stated, Certificate of Analysis available | Not explicitly stated, Certificate of Analysis available | C₁₄H₂D₁₀O₂ | 222.31 |

Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This section details a representative experimental protocol for the quantification of a target analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[4]

1. Materials and Reagents

-

High-purity this compound (from a selected supplier)

-

High-purity analytical standard of the target analyte

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Target Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the target analyte in methanol.

-

Working Standard Solutions: Prepare a series of calibration curve standards and quality control (QC) samples by serial dilution of the target analyte stock solution with the biological matrix.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound IS stock solution with the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of each calibration standard, QC sample, and unknown sample, add 300 µL of the internal standard working solution.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both the target analyte and this compound. The specific transitions will need to be optimized for the instrument and compounds.

-

5. Data Analysis and Quantification

-

Integrate the peak areas of the target analyte and the this compound internal standard for each sample.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Quality Control

To further clarify the experimental process and the underlying logic, the following diagrams are provided in the DOT language for Graphviz.

Caption: A flowchart illustrating the key steps in a quantitative analysis workflow using an internal standard.

Caption: A diagram outlining the logical steps for quality control and verification of high-purity this compound.

References

In-depth Technical Guide: Safety and Handling of Benzoin-D10

This guide provides comprehensive safety and handling precautions for Benzoin-D10, intended for researchers, scientists, and professionals in drug development. Given that specific safety data for the deuterated form is limited, this document extrapolates from the well-documented information for its non-deuterated analog, Benzoin. Deuteration is not expected to significantly alter the primary chemical hazards of the molecule.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1] Repeated or prolonged exposure can cause damage to organs such as the lungs and mucous membranes.[1]

Potential Health Effects:

-

Acute: Hazardous in case of ingestion, and skin or eye contact (irritant).[1] Inhalation of dust may also be hazardous.[1]

-

Chronic: Prolonged exposure may lead to target organ damage, specifically the lungs and mucous membranes.[1] There is no available data on carcinogenic, mutagenic, or teratogenic effects.[1]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of Benzoin and its deuterated analog, this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂D₁₀O₂ | [2] |

| Molecular Weight | 222.30 g/mol | [2] |

| Melting Point | 134-138 °C | [3] |

| Boiling Point | 194 °C at 12 mmHg | [3] |

Table 2: Physical and Chemical Properties of Benzoin

| Property | Value | Source |

| Appearance | Off-white to yellow-white crystalline solid | [4] |

| Odor | Light camphor-like | [4][5] |

| Molecular Formula | C₁₄H₁₂O₂ | [6] |

| Molecular Weight | 212.25 g/mol | [6] |

| Melting Point | 133 - 137 °C | [6] |

| Boiling Point | 343 °C | [1] |

| Flash Point | 194 °C | [6] |

| Specific Gravity | 1.31 | [1] |

| Vapor Pressure | 1.3 hPa @ 136 °C | [6] |

| Auto-Ignition Temp. | 550 °C | [1] |

| Water Solubility | Sparingly soluble | [6] |

Toxicological Information

Detailed toxicological data for this compound is not available. The information below is for Benzoin.

Table 3: Toxicological Data for Benzoin

| Test | Result | Species | Source |

| LD50 Oral | 10,000 mg/kg | Rat | [7][8] |

| LD50 Dermal | 8,870 mg/kg | Rabbit | [7][9] |

| Mutagenicity | Positive: Sister chromatid exchange | Hamster ovary | [7] |

| Mutagenicity | Positive: DNA damage and repair | Rat Liver | [7] |

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not documented. The following is a generalized protocol for the safe handling of powdered chemical solids like this compound in a laboratory setting, based on standard safety procedures for Benzoin.

Protocol for Safe Handling of Powdered this compound

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Wear appropriate personal protective equipment, including:

-

-

Handling and Use:

-

Storage:

-

Disposal:

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7][12] Seek medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water and soap.[7] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[1] Never give anything by mouth to an unconscious person.[1][7] Rinse mouth with water.[7] If large quantities are swallowed, call a physician immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8] For small fires, use DRY chemical powder.[1]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂).[1][6]

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[11] Avoid breathing dust and contact with the substance.[11][12] Use personal protective equipment as outlined in Section 4.

-

Environmental Precautions: Prevent product from entering drains or waterways.[7][12]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][12] Clean the spill area with water and detergent.[10]

Visualized Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of powdered chemical compounds.

References

- 1. home.miracosta.edu [home.miracosta.edu]

- 2. This compound | C14H12O2 | CID 71309617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56830-64-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 6. thermofishersci.in [thermofishersci.in]

- 7. fishersci.com [fishersci.com]

- 8. geneseo.edu [geneseo.edu]

- 9. media.laballey.com [media.laballey.com]

- 10. msdsdigital.com [msdsdigital.com]

- 11. unichempharm.rs [unichempharm.rs]

- 12. vriaroma.com [vriaroma.com]

An In-depth Technical Guide to the Storage and Stability of Benzoin-D10

This guide provides a comprehensive overview of the best practices for the storage and handling of Benzoin-D10 to ensure its long-term stability. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The stability of a deuterated standard like this compound is critical for its use in quantitative analyses, such as mass spectrometry-based assays, where it serves as an internal standard.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to specific storage conditions. These recommendations are based on the general stability of benzoin and related chemical compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Storing at low temperatures minimizes the rate of potential degradation reactions. |

| Light | Protect from light | Benzoin can be susceptible to photodegradation. Storage in an amber vial or in a dark location is advised. |

| Atmosphere | Store in a tightly sealed container | This prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Incompatible Materials | Avoid strong oxidizing agents | Benzoin can be oxidized, particularly in the presence of strong oxidizing agents. |

Potential Degradation Pathways

The chemical structure of this compound is very similar to its non-deuterated counterpart, benzoin. Therefore, it is expected to undergo similar degradation pathways. The primary degradation pathway for benzoin is oxidation.

-

Oxidation: The most common degradation pathway for benzoin is the oxidation of the secondary alcohol group to a ketone, forming benzil. This can be facilitated by exposure to air (oxygen), elevated temperatures, and light.

It is important to note that while deuteration can sometimes alter the rate of metabolic pathways in vivo (the kinetic isotope effect), its impact on the chemical stability of the solid compound under proper storage conditions is generally considered to be minimal.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

3.1. Long-Term Stability Study

A long-term stability study protocol is designed to evaluate the stability of this compound under the recommended storage conditions over an extended period.

Protocol:

-

Sample Preparation: Store accurately weighed samples of this compound in amber glass vials, tightly sealed.

-

Storage Conditions: Place the vials in a controlled environment at 2-8°C.

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Evaluation: Compare the results to the initial time point (time 0) to assess any changes in purity or the formation of degradants.

3.2. Forced Degradation Studies

Forced degradation studies are conducted under more stressful conditions to accelerate degradation and identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide. Store at room temperature for a specified period (e.g., 24 hours). |

| Thermal Degradation | Expose the solid this compound to elevated temperatures (e.g., 80°C) for a specified period (e.g., 7 days). |

| Photostability | Expose the solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light. |

3.3. Stability-Indicating Analytical Method

A validated stability-indicating method is essential to separate and quantify this compound from its potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 247 nm or Mass Spectrometry |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products formed during the forced degradation studies.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability assessment.

Summary of Quantitative Data Presentation

The results from the stability studies should be tabulated to facilitate easy comparison and trend analysis.

Table 4: Example of Long-Term Stability Data for this compound at 2-8°C

| Time (Months) | Purity (%) | Total Impurities/Degradants (%) | Appearance |

| 0 | 99.8 | 0.2 | White crystalline solid |

| 3 | 99.7 | 0.3 | Conforms |

| 6 | 99.8 | 0.2 | Conforms |

| 12 | 99.6 | 0.4 | Conforms |

| 24 | 99.5 | 0.5 | Conforms |

| 36 | 99.4 | 0.6 | Conforms |

Table 5: Example of Forced Degradation Data for this compound

| Stress Condition | Duration | Purity (%) | Major Degradant (%) |

| 0.1 M HCl, 60°C | 24 h | 98.5 | 1.2 (Unknown) |

| 0.1 M NaOH, 60°C | 24 h | 97.2 | 2.5 (Unknown) |

| 3% H₂O₂, RT | 24 h | 92.1 | 7.5 (Benzil-D10) |

| 80°C | 7 days | 96.8 | 2.9 (Benzil-D10) |

| Photostability (ICH Q1B) | - | 95.5 | 4.1 (Benzil-D10) |

By following these guidelines for storage and conducting thorough stability assessments, researchers can ensure the continued integrity and reliability of this compound for its intended analytical applications.

Methodological & Application

Application Note: Quantitative Analysis of Benzoin in Human Plasma by LC-MS/MS Using Benzoin-D10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoin is an organic compound used as a precursor in the synthesis of various pharmaceutical drugs and as a degassing agent in powder coating formulations. Accurate quantification of Benzoin in biological matrices is essential for pharmacokinetic and toxicological studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benzoin in human plasma. The method utilizes a stable isotope-labeled internal standard, Benzoin-D10, to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[1][2][3][4]

Stable isotopically labeled molecules are considered the ideal internal standards as they share similar physical and chemical properties with the target analyte, leading to comparable extraction recovery and chromatographic retention times.[1] The use of a deuterated internal standard like this compound, which co-elutes with the analyte, helps to correct for variations in sample preparation, matrix effects, and instrument drift, thus enhancing the reliability of the quantitative results.[5]

This method employs a straightforward protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Analytes: Benzoin (≥99% purity), this compound (isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%), Deionized water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzoin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Benzoin primary stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples (calibration standards, quality controls, or unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 300 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.[6][7][8][9]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

A typical LC-MS/MS system, such as one equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer, is suitable for this analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

MRM Transitions and Parameters

The molecular weight of Benzoin is 212.24 g/mol , and this compound is 222.30 g/mol .[1][3] Based on common fragmentation patterns of similar compounds, the following MRM transitions are proposed for monitoring.[12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benzoin | 213.1 [M+H]⁺ | 105.1 | 100 | 15 |

| 77.1 | 100 | 25 | ||

| This compound | 223.2 [M+H]⁺ | 110.1 | 100 | 15 |

| 82.1 | 100 | 25 |

Method Performance Characteristics

The following table summarizes the typical performance of this method, demonstrating its suitability for quantitative bioanalysis.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect (%) | 92 - 105% |

| Recovery (%) | 88 - 98% |